molecular formula C16H23N3O3S B5792315 Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate

Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate

Cat. No.: B5792315
M. Wt: 337.4 g/mol
InChI Key: MIDOCPMLCJRCMO-UHFFFAOYSA-N
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Description

Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate is a complex organic compound with the molecular formula C16H23N3O3S. It is characterized by the presence of a piperazine ring, a hydroxyethyl group, and a carbonothioyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate typically involves the reaction of 4-aminophenylacetic acid with 4-(2-hydroxyethyl)piperazine in the presence of a carbonothioylating agent. The reaction is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of pH and temperature to optimize the yield .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced sulfur compounds, and substituted piperazine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The carbonothioyl group may also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-[[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-22-15(21)12-13-2-4-14(5-3-13)17-16(23)19-8-6-18(7-9-19)10-11-20/h2-5,20H,6-12H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOCPMLCJRCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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